molecular formula C9H8N2O2S B174737 7-Ethyl-5-nitro-1,3-benzothiazole CAS No. 196205-29-5

7-Ethyl-5-nitro-1,3-benzothiazole

Cat. No.: B174737
CAS No.: 196205-29-5
M. Wt: 208.24 g/mol
InChI Key: YUJXEBIMVWUZKH-UHFFFAOYSA-N
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Description

7-Ethyl-5-nitro-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

196205-29-5

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

7-ethyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H8N2O2S/c1-2-6-3-7(11(12)13)4-8-9(6)14-5-10-8/h3-5H,2H2,1H3

InChI Key

YUJXEBIMVWUZKH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)[N+](=O)[O-])N=CS2

Canonical SMILES

CCC1=C2C(=CC(=C1)[N+](=O)[O-])N=CS2

Synonyms

Benzothiazole, 7-ethyl-5-nitro- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-bromo-5-nitrobenzothiazole (0.15 g, 0.58 mmol), tetraethyltin (0.18 mL, 0.87 mmol) and catalytic amount of Cl2Pd(PPh3)2 in a sealed tube was stirred for 12 h at 90° C. The reaction mixture was diluted with EtOAc and washed with brine several times. Organic solution was dried over Na2SO4 and concentrated in vacuo, yielding an oil which was subjected to column chromatography (EtOAc, neat) to provide 91 mg (0.44 mmol, 75%) of the desired product.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

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